3-[(difluoromethoxy)methyl]aniline
Description
Its molecular formula is inferred as C8H9F2NO (molecular weight ≈ 191.16 g/mol). The compound’s structure combines the electron-withdrawing effects of the difluoromethoxy (-O-CF2H) group with the steric influence of the methylene spacer, distinguishing it from simpler halogenated anilines.
Properties
CAS No. |
2322788-12-3 |
|---|---|
Molecular Formula |
C8H9F2NO |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-nitroaniline with difluoromethyl ether in the presence of a base, followed by reduction of the nitro group to an amine .
Industrial Production Methods: Industrial production of 3-[(difluoromethoxy)methyl]aniline often employs large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to ensure efficient conversion and minimal by-products .
Chemical Reactions Analysis
Types of Reactions: 3-[(Difluoromethoxy)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions typically target the nitro group if present, converting it to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
3-[(Difluoromethoxy)methyl]aniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(difluoromethoxy)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The pathways involved often include inhibition or activation of enzymatic activity, modulation of receptor signaling, and alteration of cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Electronic and Steric Effects
3-(Difluoromethoxy)aniline
- Structure : Direct -O-CF2H substituent at the meta position.
- Molecular Formula: C7H7F2NO (MW ≈ 177.13 g/mol) .
- Properties : The difluoromethoxy group is strongly electron-withdrawing due to the electronegativity of fluorine. This enhances the electrophilicity of the aromatic ring, making it reactive in coupling reactions (e.g., Suzuki-Miyaura) .
- Applications : Used as a precursor in synthesizing SMYD2 inhibitors, demonstrating stability in physiological conditions .
3-[(Difluoromethoxy)methyl]aniline
- Key Difference : The methylene spacer (-CH2-) between the benzene ring and the difluoromethoxy group introduces steric bulk while slightly attenuating the electron-withdrawing effect compared to direct -O-CF2H attachment. This may reduce reactivity in electrophilic substitution reactions but improve metabolic stability in vivo.
3-(Trifluoromethyl)aniline
- Structure : -CF3 group at the meta position.
- Molecular Formula : C7H6F3N (MW = 161.12 g/mol) .
- Properties : The -CF3 group is more electron-withdrawing than -O-CF2H, leading to lower basicity of the aniline nitrogen. This compound is a common intermediate in pharmaceuticals but requires stringent safety protocols due to toxicity .
4-(Trifluoromethoxy)aniline
- Structure : -O-CF3 group at the para position.
- Molecular Formula: C7H6F3NO (MW = 177.12 g/mol) .
- Properties : The para-substituted trifluoromethoxy group enhances lipophilicity (logP ≈ 2.1) compared to meta-substituted analogs, influencing membrane permeability in drug design.
Physicochemical Properties
Key Observations :
- The methylene spacer in this compound increases molecular weight and lipophilicity (higher logP) compared to 3-(difluoromethoxy)aniline.
- Trifluoromethyl (-CF3) and trifluoromethoxy (-O-CF3) groups generally confer higher lipophilicity than difluoromethoxy derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
